N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Lipophilicity Drug-likeness ADME profiling

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380910-22-5) is a rationally designed, tri-substituted 1H-pyrazole-4-carboxamide. Its unique 4-acetylphenyl carboxamide terminus and p-tolyl lipophilic handle precisely modulate target engagement, selectivity, and metabolic stability, offering a decisive advantage over generic 1,3-diarylpyrazole analogs. The single-step amidation synthesis from commercially available carboxylic acid (CAS 380910-52-1) enables rapid parallel SAR generation, delivering kinase-focused libraries in weeks. Procure this scaffold to avoid the high risk of target inactivity inherent in imprecise substituent matching.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 380910-22-5
Cat. No. B2690556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
CAS380910-22-5
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
InChIInChI=1S/C25H21N3O2/c1-17-8-10-20(11-9-17)24-23(16-28(27-24)22-6-4-3-5-7-22)25(30)26-21-14-12-19(13-15-21)18(2)29/h3-16H,1-2H3,(H,26,30)
InChIKeyUSIPRHICINFNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380910-22-5): Core Structural Identity and Procurement Classification


N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380910-22-5) is a fully synthetic, tri-substituted 1H-pyrazole-4-carboxamide derivative bearing a 4-methylphenyl (p-tolyl) moiety at the 3-position, an N-phenyl ring at the 1-position, and a 4-acetylphenyl carboxamide substituent at the 4-position [1]. The 1,3-diaryl-1H-pyrazole-4-carboxamide scaffold is a privileged chemotype in medicinal chemistry, underpinning multiple advanced leads against Aurora kinase, MEK, p38α MAPK, HSP90, and COX-2 [2]. The compound serves as a versatile synthetic intermediate, with the 4-carboxylic acid precursor (CAS 380910-52-1) widely used as a building block for antiviral, antibacterial, and anticancer agent synthesis . Its molecular formula is C25H21N3O2 with a molecular weight of 395.46 g/mol.

Why N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic 1,3-Diarylpyrazole Analogs


Within the 1,3-diaryl-1H-pyrazole-4-carboxamide class, minor structural perturbations profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The p-tolyl substituent at the 3-position increases lipophilicity (calculated LogP) relative to 3-phenyl or 3-halophenyl analogs, directly affecting membrane permeability and CYP450 susceptibility [1]. The 4-acetylphenyl carboxamide terminus introduces a hydrogen-bond-accepting carbonyl that is absent in simple anilide or benzylamide comparators, enabling distinct ATP-pocket or allosteric-site interactions in kinase targets [2]. Published SAR around the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series demonstrates that even single-atom changes at the carboxamide N-aryl ring modulate Aurora-A IC50 by over one order of magnitude [3]. Consequently, procurement of superficially similar pyrazole-4-carboxamides without precise substituent matching carries a high risk of target inactivity or off-target promiscuity.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Against Closest Analogs


Computational Lipophilicity Differentiation: 3-(4-Methylphenyl) vs. 3-Phenyl Substituent Effect on Predicted Membrane Permeability

The 3-(4-methylphenyl) substituent in CAS 380910-22-5 elevates calculated LogP by approximately +0.5 to +0.6 log units relative to the unsubstituted 1,3-diphenyl-1H-pyrazole-4-carboxamide core scaffold, as derived from consensus LogP algorithms (ALOGPS, XLogP3) [1]. This increment places the compound closer to the optimal CNS drug-like LogP window (2–4), whereas the 3-phenyl analog (LogP ~2.8) and 3-(4-chlorophenyl) analog (LogP ~3.5) fall outside or at the boundary [1]. The predicted moderate lipophilicity gain is consistent with enhanced passive membrane permeability without triggering LogP-related toxicity alerts (>5).

Lipophilicity Drug-likeness ADME profiling

Molecular Weight and Fraction sp³ Differentiation for Lead-Likeness Assessment

CAS 380910-22-5 possesses a molecular weight of 395.46 g/mol and an estimated fraction sp³ (Fsp³) of approximately 0.12—values that distinguish it from both fragment-like pyrazole-4-carboxamides (MW < 300) and elaborated clinical candidates such as BMS-582949 (MW = 537.5) [1]. This places the compound in the 'lead-like' MW space (350–450 Da) where permeability, solubility, and synthetic tractability are balanced, making it suitable for hit-to-lead optimization campaigns [2]. By contrast, the N-(benzyloxy)-1,3-diphenyl derivatives (MW ~430–480) and N,1,3-triphenyl derivatives (MW ~340–390) occupy different optimization space [3].

Lead-likeness Fragment-based drug discovery Physicochemical property filters

H-Bond Acceptor Capacity via 4-Acetylphenyl Carboxamide: Predicted Target Engagement Differentiation from Simple Anilides

The 4-acetylphenyl moiety introduces a supplementary hydrogen-bond acceptor (acetyl C=O) absent in unsubstituted anilide derivatives. In the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series, the most potent Aurora-A inhibitor (compound 10e) achieved an IC50 of 0.16 ± 0.03 μM, with docking confirming that the carboxamide carbonyl participates in a key H-bond with the kinase hinge region [1]. The additional acetyl C=O in CAS 380910-22-5 is predicted by molecular docking to engage a second H-bond or water-mediated contact within the solvent-exposed region of the ATP pocket, a feature absent in N-phenyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS 33064-20-9 derivative) [2]. This dual-acceptor pharmacophore may confer improved residence time or selectivity over single-acceptor comparators.

Kinase inhibition Hydrogen bonding Structure-activity relationship (SAR)

Metabolic Stability Advantage of 4-Acetylphenyl vs. 4-Methoxyphenyl Carboxamide: CYP450 Oxidation Susceptibility

The 4-acetylphenyl substituent in CAS 380910-22-5 is less electron-rich than the 4-methoxyphenyl group commonly employed in pyrazole-4-carboxamide clinical leads (e.g., VER-49009 series). Electron-rich aromatic rings are susceptible to CYP450-mediated oxidative O-demethylation or hydroxylation, which generates reactive metabolites and shortens half-life [1]. Substitution of 4-methoxyphenyl with 4-acetylphenyl is predicted to reduce CYP3A4/2D6-mediated intrinsic clearance by approximately 2- to 5-fold based on established aryl substituent metabolic liability rankings [2]. This is consistent with the observation that BMS-582949, which incorporates a trifluoromethylpyridyl electron-withdrawing group, achieved an oral bioavailability of 63% in rat and 87% in dog, attributed in part to reduced oxidative metabolism [3].

Metabolic stability CYP450 In vitro ADME

Synthetic Tractability: Direct Amidation from Commercially Available Carboxylic Acid Precursor

The target compound is directly accessible via a single-step amidation of commercially available 1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid (CAS 380910-52-1, MW 278.31, available from Enamine, BOC Sciences, and other suppliers) with 4-acetylphenylaniline (CAS 99-77-4) . This contrasts with N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide MEK inhibitors (e.g., compound 7b, MEK1 IC50 = 91 nM), which require a 5- to 7-step synthetic sequence including benzyloxy protection/deprotection steps [1]. The two-component coupling strategy enables rapid analog generation for SAR libraries, with typical amidation yields of 60–85% under HATU/DIPEA or EDCI/HOBt conditions . The 4-carboxylic acid precursor has a predicted boiling point of 459.2 ± 30.0 °C, confirming thermal stability suitable for standard laboratory handling .

Synthetic accessibility Building block Parallel synthesis

Recommended Research and Industrial Application Scenarios for N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide


Kinase Inhibitor Hit-to-Lead SAR Library Expansion

The compound's dual hydrogen-bond-acceptor pharmacophore (amide C=O + acetyl C=O) and lead-like MW (395.46 g/mol) make it an ideal starting scaffold for generating focused kinase inhibitor libraries targeting Aurora A/B, MEK, or p38α MAPK [1]. Its single-step amidation synthesis from commercially available carboxylic acid (CAS 380910-52-1) enables rapid parallel synthesis of 24- to 96-compound arrays, delivering SAR data within 2–3 weeks rather than the 8–12 weeks required for multi-step pyrazole carboxamide probe synthesis [2]. The predicted metabolic stability advantage of the 4-acetylphenyl group over 4-methoxyphenyl-containing leads (e.g., VER-49009) further supports its prioritization for in vivo-tolerant lead identification [3].

Cell-Permeable Chemical Probe Development Requiring Moderate Lipophilicity

With a consensus LogP of 3.3–3.5 (ΔLogP ~+0.5 vs. 1,3-diphenyl analog), CAS 380910-22-5 is positioned within the optimal CNS-permeability LogP window (2–4) while avoiding the toxicity-alert zone (LogP > 5) [1]. This makes it a preferred core scaffold for developing cell-permeable probes where the 3-phenyl analog (LogP ~2.8) yields insufficient passive diffusion across lipid bilayers. Researchers aiming to achieve intracellular target engagement at sub-micromolar concentrations without resorting to ester pro-drug strategies should consider this compound over less lipophilic 1,3-diarylpyrazole alternatives [2].

Agrochemical Fungicide Lead Generation via SDHI Pharmacophore Mimicry

The pyrazole-4-carboxamide motif is the pharmacophoric core of succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, benzovindiflupyr, and pydiflumetofen [1]. The 3-(4-methylphenyl) substituent in CAS 380910-22-5 mimics the hydrophobic aryl-binding region of commercial SDHI fungicides, while the 4-acetylphenyl carboxamide provides a synthetic handle for further diversification. Recent research demonstrates that novel pyrazole-4-carboxamides containing oxime ether or ether groups exhibit potent antifungal activity against Rhizoctonia solani, a major crop pathogen [2]. This compound can serve as a versatile intermediate for generating agrochemical SDHI screening libraries.

Anti-Inflammatory Lead Scaffold Targeting NF-κB or COX-2 Pathways

Pyrazole-4-carboxamide derivatives have established anti-inflammatory activity through COX-2 inhibition (IC50 values as low as 0.02–0.04 μM for optimized derivatives) and NF-κB pathway suppression [1]. The p-tolyl group at the 3-position enhances hydrophobic complementarity with the COX-2 side pocket, a structural feature exploited by celecoxib and related diarylpyrazole COX-2 inhibitors [2]. CAS 380910-22-5, bearing both the p-tolyl and 4-acetylphenyl motifs, serves as a rationally designed intermediate for synthesizing dual COX-2/5-LOX or NF-κB-targeted anti-inflammatory candidates with potentially reduced gastrointestinal toxicity compared to non-selective NSAIDs [3].

Quote Request

Request a Quote for N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.